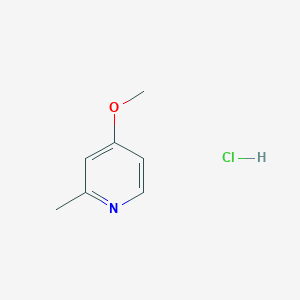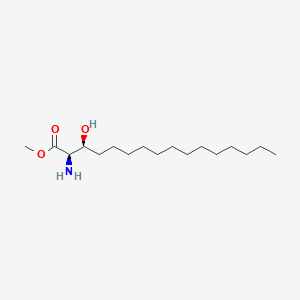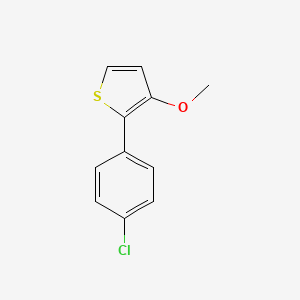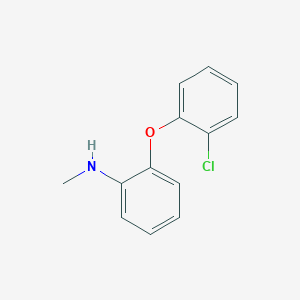![molecular formula C10H13IN2 B14198814 4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine CAS No. 853737-19-6](/img/structure/B14198814.png)
4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is a chemical compound with the molecular formula C10H13IN2 and a molecular weight of 288.128 g/mol It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further substituted with a methylpyrrolidinyl group
准备方法
The synthesis of 4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine can be achieved through several synthetic routes. One common method involves the iodination of a pyridine derivative. For instance, the iodination of 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine can be carried out using iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis, to ensure high yield and purity of the final product.
化学反应分析
4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
科学研究应用
4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular targets and pathways involved can vary depending on the specific structure of the final compound derived from it .
相似化合物的比较
4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine can be compared with other similar compounds, such as:
3-iodopyridine: Similar in structure but lacks the pyrrolidinyl group.
4-iodopyridine: Similar in structure but lacks the pyrrolidinyl group.
3-[(2S)-1-methylpyrrolidin-2-yl]pyridine: Similar in structure but lacks the iodine atom.
属性
CAS 编号 |
853737-19-6 |
|---|---|
分子式 |
C10H13IN2 |
分子量 |
288.13 g/mol |
IUPAC 名称 |
4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13IN2/c1-13-6-2-3-10(13)8-7-12-5-4-9(8)11/h4-5,7,10H,2-3,6H2,1H3/t10-/m0/s1 |
InChI 键 |
ZJURXVKUCCEONO-JTQLQIEISA-N |
手性 SMILES |
CN1CCC[C@H]1C2=C(C=CN=C2)I |
规范 SMILES |
CN1CCCC1C2=C(C=CN=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro-](/img/structure/B14198733.png)

![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)


![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)


![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)




